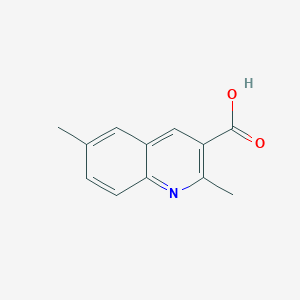

2,6-Dimethylquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAIPPMINDHAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390266 | |

| Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

610261-45-5 | |

| Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2,6-Dimethylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data involved in the structural elucidation of 2,6-dimethylquinoline-3-carboxylic acid (C₁₂H₁₁NO₂). The document outlines a probable synthetic route based on established chemical principles and presents a detailed analysis of expected spectroscopic data. This guide serves as a practical framework for researchers engaged in the synthesis and characterization of quinoline-based heterocyclic compounds, which are significant scaffolds in medicinal chemistry. All data presented herein, while based on established principles and data from analogous structures, should be considered illustrative for procedural guidance.

Introduction

Quinoline and its derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide range of biological activities. The precise substitution pattern on the quinoline ring is critical to its pharmacological profile. Therefore, unambiguous structure determination is a crucial step in the development of new chemical entities. This guide focuses on this compound, a specific derivative whose structural confirmation relies on a synergistic application of synthesis and modern spectroscopic techniques.

Compound Profile:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol [1] |

| CAS Number | 610261-45-5[2] |

| InChI Key | HCAIPPMINDHAHV-UHFFFAOYSA-N[2] |

Synthesis Pathway

The synthesis of quinoline-3-carboxylic acid derivatives is commonly achieved through methods like the Gould-Jacobs reaction. The proposed pathway for this compound involves the reaction of a substituted aniline with a diethyl acylmalonate, followed by cyclization and saponification.

Experimental Protocol: Synthesis

-

Step 1: Condensation: A mixture of p-toluidine (1.0 eq) and diethyl (1-ethoxyethylidene)propanedioate (1.05 eq) is heated at 100-120 °C for 2 hours. The ethanol byproduct is removed by distillation.

-

Step 2: Thermal Cyclization: The resulting intermediate adduct is added dropwise to a pre-heated high-boiling point solvent, such as Dowtherm A, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes to facilitate cyclization. After cooling, the reaction mixture is diluted with an inert solvent (e.g., hexane) to precipitate the product. The solid is filtered and washed to yield the ethyl ester.

-

Step 3: Saponification and Acidification: The crude ethyl ester is suspended in a 10% aqueous sodium hydroxide solution and heated to reflux for 3-4 hours until the solid dissolves. The solution is then cooled to room temperature and filtered. The filtrate is acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the final product, this compound. The precipitate is filtered, washed with cold water, and dried under vacuum.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure is achieved through a systematic workflow employing multiple spectroscopic techniques. Each technique provides unique and complementary information.

Spectroscopic Data & Interpretation

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and is crucial for determining the molecular formula of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

Experimental Protocol: LC-MS

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Ionization Mode: Positive (ESI+) and Negative (ESI-) modes are run to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

Expected Mass Spectrometry Data:

| Ion Adduct | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 202.0863 | ~202.1 |

| [M+Na]⁺ | 224.0682 | ~224.1 |

| [M-H]⁻ | 200.0717 | ~200.1 |

(Calculated m/z values are based on PubChem predictions)[3]

Interpretation: The observation of a protonated molecular ion at m/z ≈ 202.1 in positive mode and a deprotonated ion at m/z ≈ 200.1 in negative mode would strongly support the molecular weight of 201.22 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a carboxylic acid is highly characteristic.

Experimental Protocol: FTIR-ATR

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Scan Range: 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid O-H |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |

| ~1600 & ~1470 | Medium | C=C/C=N Stretch | Quinoline Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid C-O |

| 2900-3000 | Weak | C-H Stretch | Methyl & Aromatic C-H |

Interpretation: The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[4] This, combined with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, provides definitive evidence for the carboxylic acid group.[4] The absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the carboxylic acid proton.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and DEPT-135 are essential. 2D experiments like COSY and HSQC can be used for further confirmation.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | br s | 1H | -COOH |

| ~8.8 | s | 1H | H4 |

| ~8.0 | d | 1H | H8 |

| ~7.8 | s | 1H | H5 |

| ~7.6 | d | 1H | H7 |

| ~2.7 | s | 3H | C2-CH₃ |

| ~2.5 | s | 3H | C6-CH₃ |

(Note: Chemical shifts are predictive and may vary. 's' = singlet, 'd' = doublet, 'br s' = broad singlet)

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |

|---|---|---|

| ~168 | C | C=O |

| ~155 | C | C2 |

| ~148 | C | C8a |

| ~145 | CH | C4 |

| ~138 | C | C6 |

| ~134 | CH | C5 |

| ~129 | CH | C7 |

| ~128 | C | C4a |

| ~126 | CH | C8 |

| ~125 | C | C3 |

| ~24 | CH₃ | C2-CH₃ |

| ~21 | CH₃ | C6-CH₃ |

Interpretation:

-

¹H NMR: The spectrum is expected to show five distinct aromatic/vinylic protons and two methyl singlets. The downfield singlet around 8.8 ppm is characteristic of the H4 proton, which is deshielded by the adjacent nitrogen and carboxylic acid. A very broad singlet far downfield (~13 ppm) is definitive for the acidic carboxylic proton. The two methyl groups at C2 and C6 will appear as sharp singlets, likely at different chemical shifts.

-

¹³C NMR: The spectrum should show all 12 unique carbons. The carbonyl carbon of the acid will be significantly downfield (~168 ppm). The DEPT-135 experiment would confirm the presence of four CH carbons, two CH₃ carbons, and six quaternary (C) carbons (including the C=O). This count precisely matches the proposed structure.

Conclusion

The collective data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. The molecular formula is established by MS, key functional groups are identified by IR, and the precise arrangement of atoms in the molecular framework is determined by NMR. This systematic approach is fundamental in synthetic and medicinal chemistry for the reliable characterization of novel compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Dimethylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. Understanding the physicochemical properties of this specific derivative is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the available and predicted physicochemical data for this compound, along with detailed experimental protocols for their determination.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 610261-45-5[1]

-

Molecular Formula: C₁₂H₁₁NO₂[2]

-

Molecular Weight: 201.22 g/mol [2]

-

Canonical SMILES: CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O

-

InChI Key: HCAIPPMINDHAHV-UHFFFAOYSA-N[1]

Physicochemical Properties

Due to the limited availability of experimentally determined data for this compound, the following table includes computationally predicted values. These predictions are valuable for initial assessments but should be confirmed by experimental validation.

| Property | Predicted Value | Data Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Aqueous Solubility | Not available | - |

| logP (XlogP3) | 2.5 | PubChem[3] |

Note: The lack of experimental data highlights a research gap for this particular compound. The provided logP value is a computational prediction and serves as an estimate of its lipophilicity.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination[5][6][7][8][9]

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration[10][11][12][13][14]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter influencing its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Co-solvent (e.g., methanol or DMSO) for sparingly soluble compounds

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water mixture) is used.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.

-

Titration: The base is added in small, precise increments while the solution is continuously stirred. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest slope on the curve. The pKa is determined from the pH at the half-equivalence point. For titrations in co-solvent systems, extrapolation methods may be required to estimate the aqueous pKa.

logP Determination by Shake-Flask Method[15][16][17][18][19]

The partition coefficient (logP) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

System Preparation: Equal volumes of water-saturated n-octanol and n-octanol-saturated water (or a suitable buffer, e.g., PBS pH 7.4) are prepared.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination[20][21][22][23][24]

Aqueous solubility is a fundamental property that affects the absorption and bioavailability of a drug candidate.

Apparatus:

-

Vials with screw caps

-

Shaker or rotator

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

-

Buffer solutions of various pH values

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of an aqueous buffer of a specific pH.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature. This process can be repeated at different pH values to generate a pH-solubility profile.

Synthesis

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of quinoline-3-carboxylic acids. One common approach is the Friedländer annulation or a variation thereof.

A potential synthesis could involve the condensation of 2-amino-5-methylacetophenone with a pyruvate derivative, followed by cyclization and subsequent oxidation or hydrolysis to yield the desired carboxylic acid. Another approach could be the reaction of a substituted aniline with an appropriate three-carbon synthon. For instance, a substituted o-nitrobenzaldehyde can undergo reductive cyclization with an ethyl 3,3-dialkoxypropanoate in the presence of a reducing agent like tin(II) chloride to form the corresponding quinoline-3-carboxylic acid ester, which can then be hydrolyzed to the carboxylic acid.[4]

Biological Activity

While specific biological activities for this compound are not extensively documented in the available literature, quinoline-3-carboxylic acid derivatives, in general, have been investigated for a variety of pharmacological effects. These include potential as inhibitors of protein kinase CK2 and as antiproliferative agents.[5][6] Further research is required to elucidate the specific biological profile of the 2,6-dimethyl substituted analog.

Conclusion

This technical guide has summarized the known and predicted physicochemical properties of this compound and provided detailed, adaptable experimental protocols for their determination. The presented information serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the potential of this and related quinoline derivatives. The clear lack of experimental data for this compound underscores the need for future laboratory studies to validate the computational predictions and to fully characterize its physicochemical profile.

References

- 1. This compound | 610261-45-5 [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylquinoline-3-carboxylic Acid

Core Identifiers and Physicochemical Properties

2,6-Dimethylquinoline-3-carboxylic acid is a solid chemical compound with the CAS number 610261-45-5.[1] It is typically available with a purity of around 95%.[1][2] The following tables summarize the key identifiers and predicted physicochemical properties for this molecule.

| Identifier Type | Value | Reference |

| CAS Number | 610261-45-5 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [3][4] |

| Molecular Weight | 201.22 g/mol | [4] |

| InChI | 1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15) | [1][2][3][4] |

| InChIKey | HCAIPPMINDHAHV-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O | [3] |

| Property | Value | Notes |

| Physical Form | Solid | [1][2] |

| Purity | 95% | [1][2] |

| XlogP (Predicted) | 2.5 | A measure of lipophilicity.[3] |

| Storage Temperature | Ambient | [1][2] |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's size and shape in the gas phase, which is valuable for analytical characterization.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 202.08626 | 141.5 |

| [M+Na]⁺ | 224.06820 | 151.5 |

| [M-H]⁻ | 200.07170 | 144.2 |

| [M+NH₄]⁺ | 219.11280 | 160.3 |

| [M+K]⁺ | 240.04214 | 148.0 |

| [M+H-H₂O]⁺ | 184.07624 | 135.3 |

| [M+HCOO]⁻ | 246.07718 | 161.8 |

| [M+CH₃COO]⁻ | 260.09283 | 185.4 |

| [M+Na-2H]⁻ | 222.05365 | 147.8 |

| [M]⁺ | 201.07843 | 142.7 |

| [M]⁻ | 201.07953 | 142.7 |

| Data from PubChemLite, calculated using CCSbase.[3] |

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant and may cause respiratory irritation.[1][2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]

Experimental Protocols

A detailed and validated experimental protocol for the synthesis of this compound is not available in the public domain literature. However, a general and widely used method for the synthesis of quinoline-3-carboxylic acid derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (such as an α-methylene ketone or ester).

Another common approach is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. Modifications of these classical methods are often employed to improve yields and introduce diverse substitutions on the quinoline ring.

The synthesis of various quinoline-3-carboxylic acids has been reported as part of studies on protein kinase CK2 inhibitors, though a specific protocol for the 2,6-dimethyl derivative is not provided.[5][6] A convenient synthesis for 1,2-dihydroquinoline-3-carboxylic acid derivatives has also been described, which involves a magnesium amide-induced sequential conjugate addition–aldol type condensation.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of quinoline-3-carboxylic acids, which could be adapted for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of quinoline-3-carboxylic acids.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. While quinoline derivatives, in general, are known to exhibit a wide range of biological activities, including potential as inhibitors of protein kinase CK2, specific studies on the biological effects of this particular compound are lacking.[5]

The following diagram illustrates a logical relationship for the investigation of a novel quinoline derivative in a drug discovery context.

Caption: A logical workflow for the evaluation of a novel chemical entity in drug discovery.

References

- 1. This compound | 610261-45-5 [sigmaaldrich.com]

- 2. This compound | 610261-45-5 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Convenient synthesis of 1,2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Insights into 2,6-Dimethylquinoline-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinoline-3-carboxylic acid, a derivative of the quinoline scaffold, represents a molecule of interest within medicinal chemistry and materials science. The quinoline core is a prominent feature in a wide array of biologically active compounds and functional materials. The strategic placement of dimethyl and carboxylic acid moieties on this heterocyclic system can significantly influence its physicochemical properties and biological activity. This technical guide provides a summary of the available spectroscopic data for this compound and outlines a general synthetic approach for its preparation.

Spectroscopic Data Analysis

Mass Spectrometry

Predicted mass spectrometry data from computational models suggest the following mass-to-charge ratios (m/z) for various adducts of this compound (C₁₂H₁₁NO₂), which has a monoisotopic mass of 201.0790 Da.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.0863 |

| [M+Na]⁺ | 224.0682 |

| [M-H]⁻ | 200.0717 |

| [M+NH₄]⁺ | 219.1128 |

| [M+K]⁺ | 240.0421 |

| [M+H-H₂O]⁺ | 184.0762 |

| [M+HCOO]⁻ | 246.0772 |

| [M+CH₃COO]⁻ | 260.0928 |

| Table 1: Predicted Mass Spectrometry Data for this compound Adducts. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the two methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The aromatic protons will resonate in the region of 7-9 ppm, with their specific shifts and coupling patterns determined by their positions on the bicyclic ring. The two methyl groups will appear as sharp singlets in the upfield region, likely between 2.0 and 3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all twelve carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing between 165 and 185 ppm.[2] The aromatic and heteroaromatic carbons will resonate in the 120-150 ppm range. The carbons of the two methyl groups will be found in the upfield region, generally between 15 and 25 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.[4] A strong, sharp peak corresponding to the C=O stretching of the carbonyl group is expected around 1700-1725 cm⁻¹.[4] The spectrum will also feature absorptions in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the quinoline ring, as well as C-H stretching and bending vibrations.

Experimental Protocols: A General Synthetic Approach

A plausible and well-established method for the synthesis of this compound is the Doebner reaction . This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Doebner Reaction Workflow

The synthesis of this compound via the Doebner reaction would proceed as follows:

References

theoretical calculations for quinoline carboxylic acid structures

An In-depth Technical Guide to Theoretical Calculations for Quinoline Carboxylic Acid Structures

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core theoretical and computational methodologies employed in the structural analysis and property prediction of quinoline carboxylic acids. Given their prominence as scaffolds in medicinal chemistry, in-silico techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable for accelerating drug discovery and development.

Core Theoretical Methodologies

Theoretical calculations offer profound insights into the electronic and geometric properties of quinoline carboxylic acid derivatives, guiding the synthesis of novel compounds with enhanced biological activity.

Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules.[1] It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost.[2] For quinoline derivatives, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve reliable results.[2][3]

Key properties derived from DFT calculations include:

-

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles.[4]

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability.[5] A smaller gap generally implies higher reactivity.

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.[2][6]

-

Spectroscopic Properties: DFT can predict vibrational spectra (FT-IR) and NMR chemical shifts, which serve as a valuable comparison against experimental data.[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[7] This method is critical for understanding structure-activity relationships (SAR). For quinoline carboxylic acids, docking studies have been used to investigate their binding modes with various biological targets, including:

-

P-glycoprotein (ABCB1)[8]

-

E. coli DNA gyrase[7]

-

Dihydroorotate Dehydrogenase (DHODH)[9]

-

Protein Kinase CK2[10]

The output of a docking simulation is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energy values suggest stronger and more stable interactions.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[8] By generating various molecular descriptors (numerical representations of a molecule's properties), machine learning or statistical models can be built to predict the activity of new, unsynthesized compounds. This approach is highly valuable for prioritizing candidates for synthesis and testing.[8]

Data Presentation: Calculated Properties

Quantitative data from theoretical studies must be systematically organized for effective comparison and analysis.

Table 1: DFT Calculated Structural Parameters for Quinoline Carboxylic Acid Derivatives

| Compound/Derivative | Parameter | Calculated Value | Reference |

| Phenyl quinoline-2-carboxylate | Dihedral angle (quinoline & phenyl rings) | 46.9(1)° | [4] |

| Quinoline-4-carboxylic acid | Dihedral angle (quinoline core & carboxyl plane) | 45.9(1)° | |

| 2-Phenylquinoline-4-carboxylic acid | Dihedral angle (quinoline core & carboxyl plane) | 53.6(1)° |

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Prediction | Reference |

| Representative Quinoline Derivative A | -0.207 | -0.077 | 0.130 | Highest Reactivity | [5] |

| Representative Quinoline Derivative B | -0.215 | -0.054 | 0.161 | Lowest Reactivity | [5] |

| Note: Values are illustrative based on findings. Lower energy gaps correlate with higher chemical reactivity. |

Table 3: Molecular Docking Results of Quinoline Carboxylic Acid Derivatives with Biological Targets

| Compound ID | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Reference |

| Compound 17 | P-glycoprotein (6C0V) | -9.22 | [8] |

| Compound 10 | E. coli DNA gyrase | -7.9 | [7] |

| Compound 4 | E. coli DNA gyrase | -6.9 | [7] |

| Compound 9 | E. coli DNA gyrase | -6.9 | [7] |

Methodologies and Protocols

Detailed and reproducible protocols are fundamental to robust computational research.

Protocol for DFT Calculations

This protocol outlines a typical workflow for geometry optimization and property calculation of a quinoline carboxylic acid derivative using a program like Gaussian.

-

Structure Preparation: Draw the 3D structure of the quinoline carboxylic acid derivative using molecular modeling software (e.g., GaussView, ChemDraw). Perform an initial geometry cleanup using a molecular mechanics force field.

-

Input File Generation:

-

Select the calculation type: Opt (Optimization) followed by Freq (Frequency).

-

Specify the theoretical method: B3LYP is a common choice.

-

Choose the basis set: 6-311G(d,p) provides a good balance of accuracy and speed.[3]

-

Define the charge and multiplicity of the molecule (typically 0 and 1 for neutral closed-shell molecules).

-

Save the input file.

-

-

Execution: Submit the input file to the computational chemistry software for execution.

-

Analysis of Results:

-

Optimization Convergence: Confirm that the geometry optimization has successfully converged by checking the output log file for four specific criteria.

-

Vibrational Frequencies: Verify that the frequency calculation yields no imaginary frequencies, which confirms the optimized structure is a true energy minimum.

-

Data Extraction: Extract optimized coordinates, bond lengths, angles, and electronic data such as HOMO/LUMO energies from the output file.

-

Protocol for Molecular Docking

This protocol describes a standard procedure for docking a quinoline carboxylic acid ligand into a protein target using software like AutoDock Vina.[9]

-

Receptor Preparation:

-

Ligand Preparation:

-

Draw the 3D structure of the quinoline carboxylic acid ligand.

-

Minimize its energy using a suitable force field.

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Binding Site Definition (Grid Box):

-

Define the coordinates for the center of the binding site (grid center). This is often based on the position of a known co-crystallized inhibitor.[9]

-

Define the dimensions of the grid box to encompass the entire binding pocket.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina) using the prepared receptor, ligand, and grid box configuration files.

-

-

Results Analysis:

-

Analyze the output file to identify the binding poses and their corresponding binding affinity scores.

-

Visualize the top-ranked pose within the protein's active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Visualizations: Workflows and Relationships

Diagrams are essential for illustrating complex computational workflows and conceptual relationships.

Caption: A generalized workflow for the DFT analysis of quinoline carboxylic acid structures.

Caption: The standard workflow for molecular docking of a ligand to its protein target.

Caption: Logical relationship between FMO energies and key chemical reactivity descriptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]

- 8. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its History and Discovery in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the history of medicinal chemistry. Its journey, from a natural product remedy for malaria to a versatile platform for rationally designed anticancer agents, is a testament to the power of natural product chemistry, synthetic innovation, and a deepening understanding of disease biology. This in-depth technical guide provides a comprehensive overview of the history and discovery of quinoline-based compounds in medicine, with a focus on their roles as antimalarial, antibacterial, and anticancer agents. We will delve into the key milestones of their discovery, present quantitative data on their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.

The Antimalarial Saga: From Cinchona Bark to Synthetic Quinolines

The story of quinoline in medicine begins with the discovery of the antimalarial properties of the cinchona tree's bark. According to legend, the Countess of Chinchon was cured of malaria in 1630 using a powder derived from this bark, which was later named "cinchona" in her honor.[1] Jesuit missionaries in Peru are credited with discovering the bark's efficacy in the 17th century, leading to its widespread distribution in Europe.[2]

The active alkaloid, quinine , was first isolated from cinchona bark in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[3][4] For over a century, quinine was the primary treatment for malaria.[5] However, the need for a reliable synthetic alternative spurred research, especially during times of war when natural sources were scarce.

This led to the development of the first synthetic quinoline antimalarials in Germany. In 1934, Hans Andersag at Bayer synthesized Resochin , a 4-aminoquinoline that would later be known as chloroquine .[3][6] Initially deemed too toxic, its potential was re-evaluated by American researchers during World War II, leading to its introduction in 1945.[3][4] Chloroquine proved to be a highly effective and inexpensive antimalarial, becoming a cornerstone of global malaria eradication campaigns.[4]

The success of chloroquine prompted the development of other quinoline-based antimalarials, including primaquine , an 8-aminoquinoline effective against the dormant liver stages of the parasite, and mefloquine , developed by the Walter Reed Army Institute of Research and approved in 1989.[4][6]

However, the widespread use of these drugs inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum. The first documented case of chloroquine resistance was reported in 1957.[3][6] This ongoing challenge continues to drive the search for new and more effective quinoline-based antimalarials.

Timeline and Key Milestones in Antimalarial Quinoline Discovery

| Event | Year | Reference(s) |

| Legendary cure of the Countess of Chinchon with cinchona bark | 1630 | [1] |

| Introduction of cinchona bark to Europe | ~1632 | [3] |

| Isolation of Quinine from Cinchona Bark | 1820 | [3][6] |

| First reported case of Quinine resistance | 1910 | [3] |

| Synthesis of Chloroquine (Resochin) | 1934 | [3][6] |

| Introduction of Chloroquine for clinical use | 1945 | [3] |

| Introduction of Proguanil | 1948 | [3] |

| First documented case of Chloroquine resistance | 1957 | [3][6] |

| Introduction of Mefloquine | 1977 | [3] |

| First documented case of Mefloquine resistance | 1982 | [3] |

Mechanism of Action of Antimalarial Quinolines

The primary mechanism of action of 4-aminoquinoline antimalarials like chloroquine is the inhibition of heme detoxification in the malaria parasite. During its intraerythrocytic stage, the parasite digests the host's hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole. Here, it binds to heme, preventing its polymerization into hemozoin. The accumulation of this toxic heme-chloroquine complex leads to oxidative stress and parasite death.

Experimental Protocol: In Vitro Antimalarial Activity Assay (pLDH Assay)

This protocol describes a common method for assessing the in vitro antimalarial activity of quinoline compounds using a parasite lactate dehydrogenase (pLDH) assay.[7][8][9]

1. Materials and Reagents:

-

Plasmodium falciparum culture (e.g., 3D7 or K1 strains)

-

Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)

-

Human erythrocytes (O+)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Control drugs (e.g., chloroquine, artemisinin)

-

Lysis buffer (e.g., 0.08% saponin, 0.8% Triton X-100 in PBS)

-

pLDH assay reagents:

-

Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD))

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

-

Microplate reader

2. Procedure:

-

Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods like sorbitol treatment.

-

Preparation of Assay Plates:

-

Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. The final concentration of DMSO should be ≤ 0.5%.

-

Include wells with no drug (negative control) and wells with only medium (background control).

-

-

Inoculation:

-

Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

-

Add the parasite suspension to each well of the assay plate.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

pLDH Assay:

-

After incubation, lyse the cells by adding lysis buffer to each well and incubating for 15 minutes at room temperature.

-

Add the Malstat reagent to each well, followed by the NBT/PES solution.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 650 nm using a microplate reader.

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of parasite growth inhibition for each drug concentration compared to the negative control.

-

Determine the IC₅₀ value (the concentration of the drug that inhibits parasite growth by 50%) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

The Accidental Discovery: Quinolone Antibiotics

The development of quinolone antibiotics is a fascinating example of serendipity in drug discovery. In the late 1950s, during the synthesis of chloroquine, a byproduct was isolated and found to have modest antibacterial activity.[10] This byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, served as the lead compound for further investigation.[11] This research ultimately led to the synthesis of nalidixic acid , a 1,8-naphthyridine derivative, in 1962.[10] Although not technically a quinoline, it is considered the first of the quinolone class of antibiotics.

The introduction of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone scaffold dramatically improved the antibacterial spectrum and potency, leading to the development of the fluoroquinolones . Norfloxacin , the first fluoroquinolone, was introduced in the 1980s, followed by more potent agents like ciprofloxacin and levofloxacin .[12]

Timeline of Quinolone Antibiotic Discovery

| Event | Year | Reference(s) |

| Discovery of the antibacterial activity of a chloroquine synthesis byproduct | Late 1950s | [10] |

| Synthesis of Nalidixic Acid | 1962 | [10] |

| Introduction of Norfloxacin | 1980s | [12] |

| Introduction of Ciprofloxacin | 1987 | [10] |

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of fluoroquinolones against bacterial isolates.[5][13][14]

1. Materials and Reagents:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Fluoroquinolone antibiotic powder

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

2. Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Antibiotic Dilution Series:

-

Prepare a stock solution of the fluoroquinolone antibiotic.

-

Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation of Microtiter Plate:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

The Modern Frontier: Quinolines in Cancer Therapy

The versatility of the quinoline scaffold has led to its exploration in oncology, with several quinoline-based compounds emerging as potent anticancer agents.[15][16] These compounds often function as inhibitors of key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

Prominent examples of quinoline-based anticancer drugs include cabozantinib and lenvatinib , which are multi-targeted tyrosine kinase inhibitors.[17] They have been approved for the treatment of various cancers, including renal cell carcinoma and thyroid cancer.

Signaling Pathways Targeted by Anticancer Quinolines

Quinoline-based anticancer agents have been shown to inhibit several critical signaling pathways, including:

-

Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]

- 9. A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. Cabozantinib and lenvatinib for kidney cancer - NCI [cancer.gov]

The Quinoline Scaffold: A Cornerstone in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its synthetic versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the fundamental biological activities of the quinoline scaffold, with a focus on its applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][5] Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation.

Molecular Targets

-

Topoisomerases: Quinoline-based compounds can function as topoisomerase inhibitors, interfering with the enzymes (Topoisomerase I and II) that are essential for DNA replication and repair.[6][7] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Kinases: Many quinoline derivatives act as potent inhibitors of various protein kinases, such as tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer.[8] By blocking the signaling pathways driven by these kinases, such as the PI3K/Akt/mTOR pathway, these compounds can halt cell cycle progression and induce cell death.[4][9]

-

Tubulin Polymerization: Some quinoline derivatives inhibit the polymerization of tubulin, a key component of microtubules.[10] This disruption of the cytoskeleton interferes with cell division, leading to mitotic arrest and apoptosis.[10]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The anticancer efficacy of various quinoline derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [11] |

| HCT-116 (Colon) | 5.34 | [11] | |

| MCF-7 (Breast) | 5.21 | [11] | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [3] |

| U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [3] | |

| N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (28) | Topoisomerase I Inhibition | 0.029 ± 0.00004 | [12] |

| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα Inhibition | ~100 (equivalent to etoposide) | [13] |

| Pyridin-2-one 4c (trimethoxy-substituted) | K-562 (Leukemia) | 7.72 | [10] |

| MOLT-4 (Leukemia) | 8.17 | [10] | |

| HOP-92 (Lung) | 2.37 | [10] | |

| SNB-75 (CNS) | 2.38 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of quinoline compounds on cancer cell lines.[1][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT 116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its aberrant activation is common in many cancers.[4][9] Quinoline-based inhibitors can effectively target key components of this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[3]

Molecular Targets

-

Cyclooxygenases (COX): Quinoline compounds can inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[15][16]

-

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation.[2][17] Quinoline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

The anti-inflammatory potential of quinoline derivatives is often assessed by their ability to inhibit COX enzymes.

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Quinazoline 3b | COX-1 | 1.57 ± 0.54 | 27.4 | [15] |

| COX-2 | 43.0 ± 10.3 | [15] | ||

| Quinazoline 3c | COX-1 | 1.89 ± 0.63 | 19.7 | [15] |

| COX-2 | 37.3 ± 9.36 | [15] | ||

| 1,2,4-triazine-quinoline hybrid 8e | COX-2 | 0.047 | 265.9 | [18] |

| 1,2,4-triazine-quinoline hybrid 8h | TNF-α inhibition | 0.40 | N/A | [18] |

| Quinoline-pyrazole hybrid 12c | COX-2 | 0.1 | High | [19] |

| Quinoline-pyrazole hybrid 14a | COX-2 | 0.11 | High | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of quinoline compounds against COX-1 and COX-2.[20][21]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Quinoline test compounds (dissolved in DMSO)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the quinoline test compound at various concentrations. Include a vehicle control (DMSO).

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate Reaction: Add arachidonic acid to each well to start the reaction.

-

Incubation: Incubate the plate for a specific duration (e.g., 2 minutes) at 37°C.

-

Stop Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition by Quinoline Derivatives

The NF-κB signaling pathway is a critical regulator of inflammatory responses. Quinoline derivatives can interfere with this pathway at multiple points to exert their anti-inflammatory effects.

Caption: NF-κB signaling pathway and points of inhibition by quinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with several quinoline-based drugs used to treat bacterial, fungal, and parasitic infections.

Molecular Targets

-

DNA Gyrase and Topoisomerase IV: In bacteria, quinolone antibiotics target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[22]

-

Other Mechanisms: The broad spectrum of antimicrobial activity suggests that quinoline derivatives may have other mechanisms of action, including disruption of cell membrane integrity and inhibition of other essential enzymes.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is typically determined by their minimum inhibitory concentration (MIC).

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline Compound 6 | Clostridioides difficile | 1.0 | [23] |

| Quinoline-Quinolone Hybrid 5d | MRSA | 4-16 | [22] |

| VRE | 4-16 | [22] | |

| E. coli | 0.125-8 | [22] | |

| Quinoline-hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [24] |

| Quinoline derivative 93a-c | E. coli | 2 | [25] |

| S. aureus | 2 | [25] | |

| Quinoline derivative 6 | Bacillus cereus | 3.12 | [26] |

| Staphylococcus aureus | 3.12 | [26] | |

| Pseudomonas aeruginosa | 6.25 | [26] | |

| Escherichia coli | 6.25 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized broth microdilution method for determining the MIC of quinoline compounds against bacteria.[17]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Quinoline test compounds (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoline compound in CAMHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Activity in Neurodegenerative Diseases

Quinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting multiple pathological pathways.[27]

Molecular Targets

-

Cholinesterases: Some quinoline derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[14][28] This inhibition can improve cognitive function in Alzheimer's disease.

-

Oxidative Stress: Many quinoline compounds possess antioxidant properties, helping to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.[5]

-

Protein Aggregation: Some derivatives have been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.

Quantitative Data: Neuroprotective Activity of Quinoline Derivatives

The neuroprotective potential of quinoline derivatives is often evaluated by their ability to inhibit cholinesterases.

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| Quinolinone QN8 | hrAChE | 0.29 | [14] |

| 4-aminoquinoline 07 | AChE | 0.72 ± 0.06 | [15] |

| Morpholine-bearing quinoline 11g | AChE | 1.94 ± 0.13 | [28] |

| BChE | 28.37 ± 1.85 | [28] | |

| 8-Hydroxyquinolylnitrone 19 | hBChE | 0.00106 ± 0.00031 | [6] |

| hMAO-B | 4.46 ± 0.18 | [6] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of AChE by quinoline compounds.[29][30]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Quinoline test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the quinoline test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to the wells and pre-incubate for a specified time.

-

Initiate Reaction: Add the ATCI substrate to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

-

Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: Neuroprotective Effect Evaluation in vitro

The following workflow outlines a general procedure for assessing the neuroprotective effects of quinoline derivatives in a cell-based model of neurotoxicity.

Caption: A typical experimental workflow for evaluating the in vitro neuroprotective effects of quinoline derivatives.

Conclusion

The quinoline scaffold remains a highly valuable and versatile platform in the field of drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a multitude of pathways implicated in cancer, inflammation, infectious diseases, and neurodegeneration. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and more potent quinoline-based therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways modulated by this remarkable scaffold. Further investigation into the multifaceted biological activities of quinoline derivatives holds immense promise for addressing significant unmet medical needs.

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential [mdpi.com]

- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benchchem.com [benchchem.com]

- 6. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijmphs.com [ijmphs.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]

- 14. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel quinazoline-quinoline alkaloids with cytotoxic and DNA topoisomerase II inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 25. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reactionbiology.com [reactionbiology.com]

- 28. mdpi.com [mdpi.com]

- 29. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,6-Dimethylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,6-dimethylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes its molecular formula and weight, a representative synthetic protocol, and common analytical methods for its characterization.

Core Physicochemical Data

The essential molecular details of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% |

Experimental Protocols

Synthesis via a Modified Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3] A modification of this approach can be adapted for the synthesis of quinoline-3-carboxylic acid derivatives.

Materials:

-

4-methylaniline

-

Acetaldehyde

-

Ethyl pyruvate

-

Strong acid catalyst (e.g., hydrochloric acid or sulfuric acid)

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylaniline and acetaldehyde in ethanol.

-

Addition of Pyruvate: To this solution, slowly add ethyl pyruvate.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the initial reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester to the carboxylic acid.

-

Workup: Remove the ethanol under reduced pressure. Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until a precipitate forms.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold distilled water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, confirming its molecular formula.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the aromatic C=C and C-H bonds.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Potential Signaling Pathway Interaction

Quinoline carboxylic acid derivatives are known to interact with various biological targets. For instance, some act as inhibitors of enzymes involved in critical cellular processes. The diagram below conceptualizes a hypothetical signaling pathway where a quinoline carboxylic acid derivative could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

An In-depth Technical Guide to the Solubility Profile of 2,6-Dimethylquinoline-3-carboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2,6-dimethylquinoline-3-carboxylic acid in common laboratory solvents. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this guide focuses on a qualitative solubility profile derived from the chemical structure, data on analogous compounds, and established principles of organic chemistry. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise quantitative data.

Predicted Solubility Profile

This compound is a heterocyclic aromatic compound containing both a basic quinoline nitrogen and an acidic carboxylic acid group. Its structure, featuring a rigid aromatic core and two methyl substituents, suggests a predominantly nonpolar character, which is expected to significantly influence its solubility.

General Expectations:

-

Aqueous Solubility: The presence of the carboxylic acid and the quinoline nitrogen allows for ionization, suggesting that the solubility in aqueous media will be highly dependent on the pH of the solution. In acidic solutions (low pH), the quinoline nitrogen will be protonated, forming a more soluble cationic species. Conversely, in alkaline solutions (high pH), the carboxylic acid will be deprotonated, forming a more soluble anionic carboxylate. At or near its isoelectric point, the molecule will exist as a neutral species or a zwitterion, likely exhibiting its lowest aqueous solubility. The hydrophobic quinoline ring and methyl groups are expected to limit its overall solubility in neutral water. The parent compound, quinoline, is only slightly soluble in cold water but dissolves readily in hot water[1].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of hydrogen bonding with both the carboxylic acid and the quinoline nitrogen. Therefore, moderate to good solubility is anticipated in lower alcohols. For instance, the related compound 6-methylquinoline is soluble in ethanol[2].

-